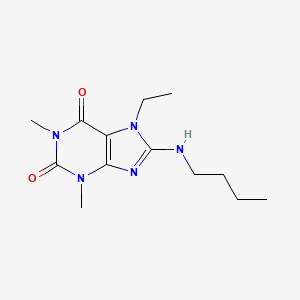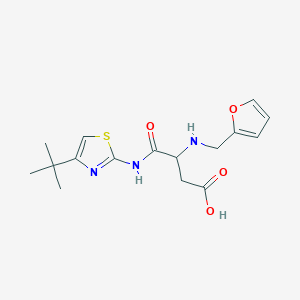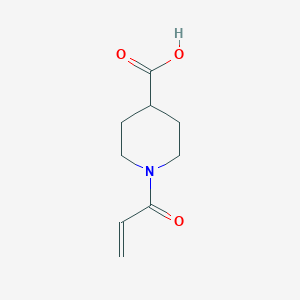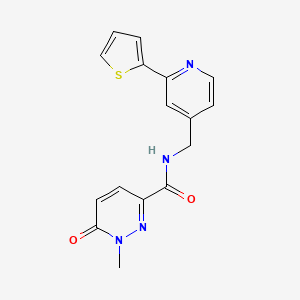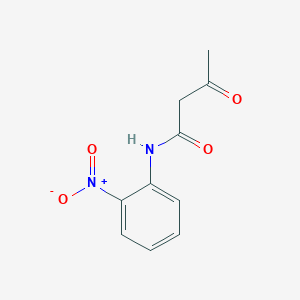
n-(2-Nitrophenyl)-3-oxobutanamide
Übersicht
Beschreibung
The compound “n-(2-Nitrophenyl)-3-oxobutanamide” is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of N-(2-hydroxy-5-nitrophenyl) acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide, and N-(2-hydroxy-3-nitrophenyl)acetamide by incubating Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol . Another study reported the synthesis of N,N’-substituted-bis- (2-nitrophenyl amines) in short reaction time and high yields in DABCO-based ionic liquids .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-rays diffraction technique . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can be harnessed for the facile construction of amide bonds . This amidation reaction was found to be widely applicable to the synthesis of primary, secondary, and tertiary amides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the physical–chemical characteristics of the prepared blank PIMs with different Versatic acid 10 were further characterized by using attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), contract angle measurements and electro-chemical impedance spectroscopy (EIS) .Wissenschaftliche Forschungsanwendungen
Structure and Bonding Characteristics
N-aryl-2-chloro-3-oxobutanamides, closely related to N-(2-Nitrophenyl)-3-oxobutanamide, demonstrate interesting bonding characteristics. They form intermolecular hydrogen bonds in the solid state, which are disrupted in solution, indicating a structural transformation between these states. Such characteristics could be relevant for materials science and crystallography studies (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).
Chemical Synthesis and Reaction Pathways
The synthesis of N-Propenyl-3-oxobutanamides, similar to N-(2-Nitrophenyl)-3-oxobutanamide, has been explored for creating bicyclic structures like 3-azabicyclo[3.1.0]hexan-2-ones. This highlights its role in synthetic chemistry for constructing complex molecular architectures (Asahi & Nishino, 2009).
Photoreactivity and Dimerization
The N-alkyl derivative of N-(2-Nitrophenyl)-3-oxobutanamide demonstrates intriguing photoreactivity. Its derivatives, when exposed to light, undergo dimerization and have shown significant antimicrobial and antioxidant activities. Such photochemical properties could be valuable in developing novel photoactive materials and antimicrobial agents (Yaylı et al., 2006).
Applications in Organic Synthesis
Research indicates that 4-oxobutenamides, structurally related to N-(2-Nitrophenyl)-3-oxobutanamide, are valuable in organic synthesis, especially in rhodium-catalyzed conjugate addition reactions. This suggests potential applications in developing pharmaceuticals and other complex organic molecules (Zigterman et al., 2007).
Electrochemical Analysis
Studies involving compounds like Nimesulide, which share a nitro group similar to N-(2-Nitrophenyl)-3-oxobutanamide, reveal their electrochemical characteristics. This suggests potential applications in developing electroanalytical methods for compound detection and quantification (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Photocatalytic Degradation
Research on Cu2O/TiO2 p-n heterojunction network catalysts, involving compounds with nitrophenyl groups similar to N-(2-Nitrophenyl)-3-oxobutanamide, demonstrates their efficiency in degrading organic pollutants like p-nitrophenol. This suggests potential environmental applications in water treatment and pollution control (Yang et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-nitrophenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-4-2-3-5-9(8)12(15)16/h2-5H,6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNSHANCDLJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920069 | |
| Record name | N-(2-Nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Nitrophenyl)-3-oxobutanamide | |
CAS RN |
90915-86-9 | |
| Record name | N-(2-Nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



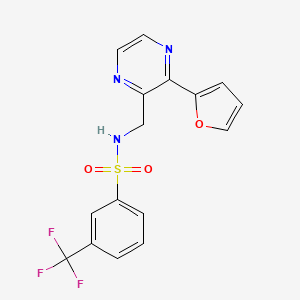
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)
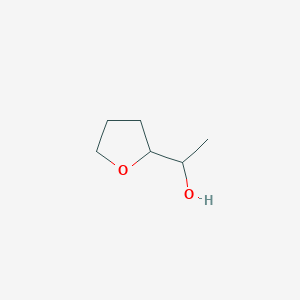
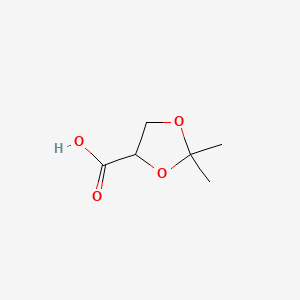
![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)
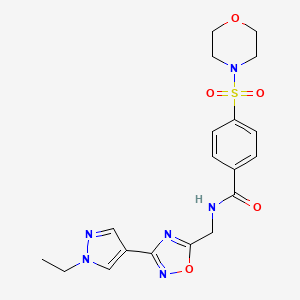
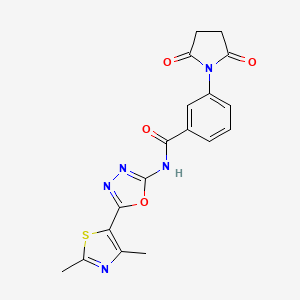
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3010910.png)
